trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide
Description
trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide (CAS No. 1219633-19-8) is a sulfonamide derivative with a molecular formula of C₁₄H₂₀INO₃S and a molecular weight of 409.28 g/mol . Its stereochemical configuration is defined as (3S,4R), as indicated by its InChIKey (BWENXUCTZFSCNH-UONOGXRCSA-N) and SMILES string (CC(S(N[C@@H]1CCOC[C@H]1C1=CC=C(I)C=C1)(=O)=O)C) . The compound features a tetrahydropyran ring substituted with a 4-iodophenyl group at the 3-position and a propane-2-sulfonamide moiety at the 4-position.
Key physicochemical properties include:
Properties
IUPAC Name |
N-[(3S,4R)-3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO3S/c1-10(2)20(17,18)16-14-7-8-19-9-13(14)11-3-5-12(15)6-4-11/h3-6,10,13-14,16H,7-9H2,1-2H3/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWENXUCTZFSCNH-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@@H]1CCOC[C@H]1C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide typically involves multiple steps, starting with the preparation of the iodophenyl intermediate. The iodophenyl group is introduced through iodination reactions, followed by the formation of the tetrahydropyran ring via cyclization reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the iodophenyl, tetrahydropyran, or sulfonamide groups .
Scientific Research Applications
Chemistry
-
Building Block in Organic Synthesis
- Used as a precursor for synthesizing other complex molecules.
- Facilitates the development of new synthetic pathways due to its unique structure.
-
Reagent in Chemical Reactions
- Participates in nucleophilic substitution reactions where the iodine atom can be replaced by other nucleophiles.
- Acts as a catalyst or intermediate in various organic transformations.
Biology
-
Biological Activity Studies
- Investigated for interactions with specific enzymes and receptors, which may lead to insights into metabolic pathways.
- Potential use in understanding enzyme inhibition mechanisms due to its structural properties.
-
Pharmacological Research
- Ongoing studies explore its therapeutic potential, including anti-inflammatory and antimicrobial activities.
- May serve as a lead compound for drug development targeting specific diseases.
Medicine
-
Drug Development
- Research is focused on modifying the compound to enhance its efficacy and reduce toxicity.
- Potential applications in treating conditions such as cancer or bacterial infections.
-
Diagnostic Tool
- Investigated for use in imaging techniques due to its ability to bind selectively to certain biological markers.
Industry
- Production of Specialty Chemicals
- Utilized in manufacturing processes for creating high-value chemical products.
- Its unique properties make it suitable for developing advanced materials.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibiotic candidate.
Case Study 2: Enzyme Inhibition
Research conducted at a leading pharmaceutical institution investigated the compound's role as an enzyme inhibitor. The study demonstrated that it effectively inhibited specific enzymes involved in metabolic pathways, paving the way for further exploration in drug design aimed at metabolic disorders.
Mechanism of Action
The mechanism of action of trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can participate in halogen bonding, while the sulfonamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Stereoisomers
The compound N-[(3S,4S)-3-(4-iodophenyl)tetrahydro-2H-pyran-4-yl]propane-2-sulfonamide (CAS No. 1310586-34-5) shares the same molecular formula (C₁₄H₂₀INO₃S) and weight (409.29 g/mol) as the trans-isomer but differs in stereochemistry, adopting a (3S,4S) configuration . This minor stereochemical variation can significantly alter physicochemical properties (e.g., solubility, melting point) and biological activity due to differences in target binding affinity. For example, the (3S,4R) configuration may enable better spatial alignment with enzyme active sites compared to the (3S,4S) isomer.
PF 4778574: A Structurally Related AMPA Receptor Modulator
PF 4778574 (CAS No. 1219633-99-4) is a sulfonamide-containing compound with a distinct structure (C₁₉H₂₂N₂O₃S₂, MW = 390.52 g/mol). It features a 4-(5-cyanothiophen-2-yl)phenyl substituent on the tetrahydropyran ring and acts as a positive allosteric modulator of AMPA receptors . Key differences include:
- Substituents: The 4-iodophenyl group in the main compound is replaced with a cyanothiophene-phenyl group in PF 4778574.
- Biological Activity : PF 4778574 has demonstrated activity in neurological disorders, whereas the main compound’s therapeutic role remains uncharacterized .
Data Table: Comparative Analysis
Research Findings and Implications
- Stereochemistry Matters: The (3S,4R) and (3S,4S) isomers highlight the importance of stereochemical precision in drug design. Even minor configurational changes can impact pharmacokinetics and efficacy .
- Substituent-Driven Activity: The cyanothiophene group in PF 4778574 introduces π-π stacking and hydrogen-bonding capabilities, likely contributing to its AMPA receptor affinity . In contrast, the iodine atom in the main compound may enhance halogen bonding but could limit solubility.
- Data Gaps : Solubility, stability, and target-binding data for the main compound are absent in the provided evidence, underscoring the need for further characterization.
Biological Activity
trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide, with the molecular formula C14H20INO3S and a molecular weight of 409.29 g/mol, is a compound of significant interest in medicinal chemistry. Its unique structure incorporates a sulfonamide group, which is known for its biological activity, particularly in the context of drug design and development.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound features an iodophenyl group that can engage in halogen bonding, enhancing its affinity for certain enzymes and receptors. Additionally, the sulfonamide moiety is capable of forming hydrogen bonds, which can modulate the activity of target proteins, potentially leading to therapeutic effects.
Antitumor Activity
Research indicates that compounds with similar sulfonamide structures exhibit notable antitumor properties. For instance, derivatives bearing sulfonamide groups have been synthesized and evaluated for their in vitro antitumor activity. In a study, several compounds demonstrated IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent, suggesting that this compound could possess similar or enhanced efficacy against cancer cells .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. The sulfonamide group is known to inhibit carbonic anhydrases and other enzymes involved in metabolic pathways. This inhibition could be leveraged for therapeutic strategies targeting diseases like glaucoma or certain forms of cancer where enzyme overactivity is a concern.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| N-(4-Iodophenyl)sulfonamide | Lacks tetrahydropyran ring | Antitumor activity |
| trans-N-(3-(4-Bromophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide | Bromine instead of iodine | Similar enzyme inhibition profile |
The presence of the tetrahydropyran ring in this compound may enhance its solubility and bioavailability compared to its analogs.
Synthesis and Evaluation
The synthesis of this compound typically involves multiple steps, including the introduction of the iodophenyl group through iodination reactions followed by cyclization to form the tetrahydropyran ring. Research has shown that optimizing these synthetic routes can lead to high yields and purity, vital for subsequent biological evaluations .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit potent activity against various cancer cell lines. For example, compounds derived from similar sulfonamide structures showed IC50 values ranging from 2.5 to 12.5 µg/mL against tumor cells, indicating strong potential for further development as anticancer agents .
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are essential for advancing this compound toward clinical use.
Q & A
Basic: What are the standard synthetic protocols for synthesizing trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Protection of hydroxyl groups using tetrahydropyran (THP) derivatives, as seen in similar sulfonamide syntheses (e.g., THP-mediated protection in ).
- Step 2 : Coupling of the iodophenyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts and anhydrous conditions .
- Step 3 : Sulfonamide formation via reaction of the amine intermediate with propane-2-sulfonyl chloride under basic conditions (e.g., NaH in THF) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., trans-configuration) and functional group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical calculations) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .
Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity?
Employ Design of Experiments (DoE) methodologies:
- Factor Screening : Test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading using fractional factorial designs .
- Response Surface Methodology (RSM) : Optimize interactions between critical factors (e.g., pH and reaction time) to maximize yield .
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) during HPLC purification to separate enantiomers, as demonstrated in sulfonamide syntheses .
Advanced: How can computational chemistry aid in predicting reactivity and stereochemical outcomes?
Leverage quantum mechanical calculations and molecular dynamics :
- Reaction Path Search : Identify low-energy transition states using density functional theory (DFT) to predict regioselectivity in iodophenyl coupling .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functional group modifications for enhanced activity .
- ICReDD Workflow : Integrate computational predictions with experimental validation to reduce trial-and-error cycles (e.g., solvent selection via COSMO-RS simulations) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?
- Mechanistic Profiling : Conduct target engagement assays (e.g., SPR or ITC) to confirm binding affinity discrepancies .
- Metabolic Stability Tests : Evaluate hepatic microsomal degradation to explain reduced in vivo activity (e.g., cytochrome P450-mediated oxidation) .
- Pharmacokinetic Modeling : Correlate bioavailability data (Cmax, AUC) with efficacy using compartmental models .
Advanced: What strategies mitigate side reactions during sulfonamide formation?
- Controlled pH : Maintain basic conditions (pH 8–9) to minimize sulfonic acid byproduct formation .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during coupling steps .
- In Situ Quenching : Add scavengers (e.g., polymer-bound trisamine) to trap excess sulfonyl chlorides .
Basic: What are the key functional groups influencing the compound’s reactivity?
- Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding with biological targets .
- Iodophenyl Group : Enhances lipophilicity and serves as a halogen bond donor .
- Tetrahydropyran Ring : Stabilizes conformation via chair-flip dynamics, affecting stereoelectronic properties .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
- Bioisosteric Replacement : Substitute iodine with other halogens (e.g., Br) or trifluoromethyl groups to modulate potency .
- Scaffold Hopping : Replace tetrahydropyran with oxetane or cyclohexane to probe ring size effects .
- Prodrug Strategies : Introduce ester or carbamate linkages to improve solubility (e.g., phosphate prodrugs for parenteral delivery) .
Advanced: What analytical challenges arise in quantifying trace impurities?
- LC-MS/MS : Detect sub-0.1% impurities using MRM transitions specific to potential byproducts (e.g., des-iodo analogs) .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., sulfonamide hydrolysis under acidic conditions) .
Basic: What safety precautions are essential during handling?
- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (non-FDA approved; see ).
- Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., dichloromethane) .
- Waste Disposal : Neutralize sulfonyl chloride residues with 10% sodium bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
